molecular formula C6H10F2O2 B1601261 Ethyl 3,3-difluorobutyrate CAS No. 2368-93-6

Ethyl 3,3-difluorobutyrate

Cat. No. B1601261
CAS RN: 2368-93-6
M. Wt: 152.14 g/mol
InChI Key: JSMRUPPAFDYIRD-UHFFFAOYSA-N
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Description

Ethyl 3,3-Difluorobutyrate, also known as 3,3-Difluorobutyric acid ethyl ester, is a chemical compound with the molecular formula C6H10F2O2 . It is used in the preparation of fluoroalkyl esters and carboxylic acids .


Molecular Structure Analysis

The molecular structure of Ethyl 3,3-Difluorobutyrate is represented by the empirical formula C6H10F2O2 . The average mass of the molecule is 152.139 Da .


Chemical Reactions Analysis

Ethyl 3,3-Difluorobutyrate is used in the preparation of fluoroalkyl esters and carboxylic acids using SF4-mediated deoxofluorination reactions of β-ketoesters . Further details about its chemical reactions are not available in the current resources.


Physical And Chemical Properties Analysis

Ethyl 3,3-Difluorobutyrate is a liquid . Its empirical formula is C6H10F2O2, and it has a molecular weight of 152.14 .

Scientific Research Applications

Application 1: Renewable Fuel Source

  • Summary of the Application : Ethyl 3-ethoxybutyrate (EEB), which can be produced from Ethyl 3,3-difluorobutyrate, is being studied as a potential renewable fuel. The goal is to lower the life-cycle greenhouse gas emissions from vehicles .
  • Methods of Application or Experimental Procedures : The study involved an initial assessment of EEB’s performance as a fuel oxygenate and its persistence in the environment .
  • Results or Outcomes : The study found that EEB has potential as a renewable fuel source. It is not likely to be a persistent organic pollutant, suggesting it could have a lower environmental impact than some traditional fuels .

Application 2: Preparation of Fluoroalkyl Esters and Carboxylic Acids

  • Summary of the Application : Ethyl 3,3-Difluorobutanoate is used in the preparation of fluoroalkyl esters and carboxylic acids .
  • Methods of Application or Experimental Procedures : This involves SF4-mediated deoxofluorination reactions of β-ketoesters and hydrolysis . The hazards of SF4 usage are also managed during this process .
  • Results or Outcomes : The outcome of this application is the production of fluoroalkyl esters and carboxylic acids .

Application 3: Industrial Manufacturing

  • Summary of the Application : Ethyl 3,3-difluorobutyrate is used in various industries such as pharmaceuticals, agrochemicals, and functional materials manufacturing .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular industry and the product being manufactured .
  • Results or Outcomes : The results or outcomes would also vary based on the specific application within the industry .

Application 4: Preparation of Fluoroalkyl Esters and Carboxylic Acids

  • Summary of the Application : Ethyl 3,3-Difluorobutanoate is used in the preparation of fluoroalkyl esters and carboxylic acids .
  • Methods of Application or Experimental Procedures : This involves SF4-mediated deoxofluorination reactions of β-ketoesters and hydrolysis . The hazards of SF4 usage are also managed during this process .
  • Results or Outcomes : The outcome of this application is the production of fluoroalkyl esters and carboxylic acids .

Application 5: Industrial Manufacturing

  • Summary of the Application : Ethyl 3,3-difluorobutyrate is used in various industries such as pharmaceuticals, agrochemicals, and functional materials manufacturing .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular industry and the product being manufactured .
  • Results or Outcomes : The results or outcomes would also vary based on the specific application within the industry .

Safety And Hazards

Ethyl 3,3-Difluorobutyrate is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It is also harmful if swallowed or inhaled (Acute toxicity, Categories 4 Oral and Inhalation) .

properties

IUPAC Name

ethyl 3,3-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-3-10-5(9)4-6(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMRUPPAFDYIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504480
Record name Ethyl 3,3-difluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-difluorobutyrate

CAS RN

2368-93-6
Record name Butanoic acid, 3,3-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2368-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,3-difluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3-difluorobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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